molecular formula C26H21ClFN5O2S B2479522 N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide CAS No. 391914-69-5

N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Cat. No. B2479522
CAS RN: 391914-69-5
M. Wt: 522
InChI Key: PBKPSNOZGSNCDY-UHFFFAOYSA-N
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Description

N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C26H21ClFN5O2S and its molecular weight is 522. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of novel heterocyclic compounds, which have been characterized using spectroscopic methods like IR, 1H NMR, 13C NMR, and mass spectrometry. These compounds exhibit significant lipase and α-glucosidase inhibition, indicating potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Biological and Pharmacological Activities

  • Antifungal and Apoptotic Effects: Certain triazole-oxadiazole compounds related to the queried chemical structure have shown potent antifungal and apoptotic activities against various Candida species. Some compounds exhibit significant inhibitory effects and are non-toxic to healthy cells (Çavușoğlu, Yurttaş, & Cantürk, 2018).
  • Antimicrobial Activity: Some triazole derivatives, including structures similar to the queried compound, have been studied for their antimicrobial activities against bacteria and fungi. These studies highlight the potential of these compounds as antimicrobial agents (Yurttaş et al., 2020).

Chemical Interactions and Bonding

  • Tetrel Bonding Interactions: Research on similar triazole derivatives includes analysis of O⋯π-hole tetrel bonding interactions using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations. This is crucial for understanding the nucleophilic/electrophilic nature of these compounds and their interaction energies (Ahmed et al., 2020).

Material Science Applications

  • Inhibitors for Mild Steel: Related quinolinyl triazole derivatives have been used as inhibitors for mild steel in acidic media. This research highlights the potential of these compounds in material science, particularly in corrosion prevention (Bhat & Shetty, 2021).

properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN5O2S/c27-19-7-4-9-21(14-19)33-23(15-29-25(35)18-6-3-8-20(28)13-18)30-31-26(33)36-16-24(34)32-12-11-17-5-1-2-10-22(17)32/h1-10,13-14H,11-12,15-16H2,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKPSNOZGSNCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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